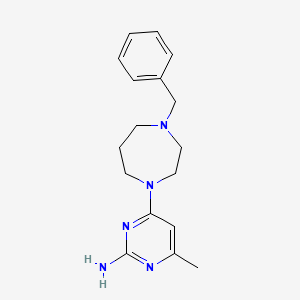![molecular formula C22H17NO4S B14913007 [4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)
[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that combines several functional groups, including a thiazole ring, a chromenone moiety, and an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzaldehyde with 2-oxo-2H-chromen-3-carbaldehyde in the presence of a thiazole derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as piperidine. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mecanismo De Acción
The mechanism of action of [4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in inflammation can result in anti-inflammatory effects, while its binding to cancer cell receptors can inhibit cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-methoxyphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid
- [4-(4-chlorophenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid
Uniqueness
Compared to similar compounds, [4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid exhibits unique properties due to the presence of the ethyl group on the phenyl ring. This modification can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H17NO4S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-[4-(4-ethylphenyl)-2-(2-oxochromen-3-yl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C22H17NO4S/c1-2-13-7-9-14(10-8-13)20-18(12-19(24)25)28-21(23-20)16-11-15-5-3-4-6-17(15)27-22(16)26/h3-11H,2,12H2,1H3,(H,24,25) |
Clave InChI |
HDQGWGPVLJWOLN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC4=CC=CC=C4OC3=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


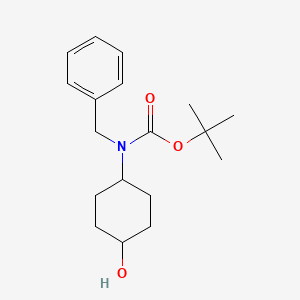
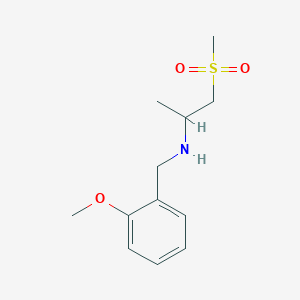

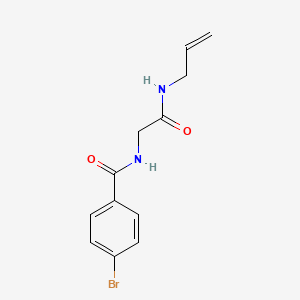
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
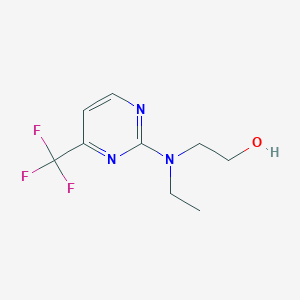
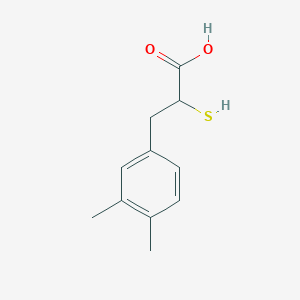
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)





